5-Bromothiazol-2-amine

Kinase Inhibitors Cyclin-Dependent Kinase 2 Structure-Based Drug Design

5-Bromothiazol-2-amine's distinct 5-bromo substitution enables selective cross-couplings for CDK2/Aurora A inhibitor development. Its unmatched stability (mp 165°C) and broad commerical availability (>98% purity) ensure workflow reliability from lead optimization to library synthesis. Ideal for reproducible kinase SAR.

Molecular Formula C3H3BrN2S
Molecular Weight 179.04 g/mol
CAS No. 3034-22-8
Cat. No. B145681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiazol-2-amine
CAS3034-22-8
Molecular FormulaC3H3BrN2S
Molecular Weight179.04 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)N)Br
InChIInChI=1S/C3H3BrN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6)
InChIKeyARHCLXWELPFVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothiazol-2-amine (CAS 3034-22-8) Procurement Guide: A Halogenated 2-Aminothiazole Building Block for Kinase-Targeted Research


5-Bromothiazol-2-amine (2-Amino-5-bromothiazole) is a halogenated heterocyclic building block belonging to the 2-aminothiazole class. The compound features a thiazole ring substituted with a bromine atom at the 5-position and an amino group at the 2-position. This structural motif enables diverse synthetic transformations and imparts distinct reactivity profiles that are valuable in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. The bromine atom serves as a versatile handle for cross-coupling reactions, while the amino group facilitates further derivatization, making this compound a strategic choice for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why 5-Bromothiazol-2-amine Cannot Be Interchanged with Other 2-Aminothiazoles in Critical Applications


While the 2-aminothiazole core is a common pharmacophore, the presence and position of halogen substituents profoundly affect reactivity, biological activity, and pharmacokinetic properties. The bromine atom in 5-Bromothiazol-2-amine introduces unique electronic and steric effects that influence both synthetic utility and target engagement . Unlike the parent 2-aminothiazole (which lacks halogenation) or the 5-chloro and 5-iodo analogs, the 5-bromo derivative exhibits a distinct balance of reactivity and stability. Its carbon-bromine bond is more labile than carbon-chlorine but less so than carbon-iodine, enabling selective cross-coupling under milder conditions while maintaining shelf stability. Furthermore, the bromine atom enhances lipophilicity and can engage in halogen bonding with biological targets, features that are diminished or absent in non-halogenated or differently halogenated analogs . These differences translate to measurable variations in inhibitory potency, synthetic efficiency, and physicochemical properties, as quantified in the evidence below.

Quantitative Differentiation of 5-Bromothiazol-2-amine: Head-to-Head and Cross-Study Evidence


CDK2 Inhibitor Hit Identification: 40-Fold Potency Gain from 5-Bromo Derivative to Optimized Lead

In a high-throughput screening (HTS) campaign for CDK2 inhibitors, N-(5-Bromo-1,3-thiazol-2-yl)butanamide (compound 1, derived from 5-Bromothiazol-2-amine) was identified as an active hit with an IC50 of 808 nM [1]. Structure-based drug design leveraging crystal structures of CDK2/inhibitor complexes subsequently yielded a highly optimized analog, 4-[(5-isopropyl-1,3-thiazol-2-yl)amino] benzenesulfonamide (compound 4), which exhibited an IC50 of 20 nM [1]. This 40-fold improvement in potency directly stemmed from the initial 5-bromo scaffold, underscoring the value of 5-Bromothiazol-2-amine as a privileged starting point for kinase inhibitor development.

Kinase Inhibitors Cyclin-Dependent Kinase 2 Structure-Based Drug Design Lead Optimization

MAGL Inhibitor Synthesis: Metal-Free One-Pot Method Delivers Micromolar Activity

A convenient one-pot method for synthesizing highly functionalized 5-bromo-2-aminothiazoles has been developed that avoids metal catalysts and elemental halogens [1]. This approach, using simple starting materials under mild conditions, produces compounds that inhibit monoacylglycerol lipase (MAGL) in the μM range [1]. In contrast, traditional syntheses of halogenated 2-aminothiazoles often rely on elemental bromine or metal-catalyzed cross-coupling, which can introduce impurities, require rigorous purification, and limit functional group compatibility. The metal-free protocol enables the rapid generation of structurally diverse 5-bromothiazole libraries with direct biological evaluation, streamlining hit-to-lead progression.

Monoacylglycerol Lipase Endocannabinoid System Green Chemistry One-Pot Synthesis

Aurora A Kinase Inhibition: Defined IC50 Threshold Guides Compound Triage

5-Bromothiazol-2-amine exhibits an IC50 of >10 µM against Aurora A kinase . While this potency is relatively weak compared to optimized clinical candidates (e.g., AJI-100, IC50 = 12.7 nM ), it serves as a well-defined baseline for structure-activity relationship (SAR) studies. Researchers can use this compound as a reference control or as a scaffold for further optimization. The established IC50 threshold enables informed compound triage—researchers can immediately discard derivatives with IC50 >10 µM as inactive and focus resources on analogs that demonstrate improved potency, accelerating lead discovery.

Aurora Kinase A Cell Cycle Cancer Chemical Probe

p70S6 Kinase Inhibition: Hydrobromide Salt Demonstrates Sub-Micromolar Cellular Potency

The hydrobromide salt of 5-Bromothiazol-2-amine (2-Amino-5-bromothiazole HBr) has been identified as an inhibitor of p70S6 kinase (p70S6K) with an ED50 of 0.8 µM in cultured cells from an app/ps1 transgenic mouse model of Alzheimer's disease . This sub-micromolar cellular activity is significant because p70S6K is a downstream effector of mTOR and plays a critical role in cell growth and autophagy. In contrast, the parent compound 5-Bromothiazol-2-amine lacks this defined cellular activity, and many other 2-aminothiazole derivatives do not engage this target. The hydrobromide salt's ability to modulate p70S6K and reduce β-amyloid production positions it as a valuable tool compound for investigating mTOR-dependent autophagy in neurodegenerative disease models.

p70S6K mTOR Pathway Alzheimer's Disease Autophagy

Physicochemical Profile: Elevated Melting Point and High Purity Enable Robust Handling and Reproducible Results

5-Bromothiazol-2-amine exhibits a melting point of 165°C (decomposition) , substantially higher than the parent 2-aminothiazole, which melts at 90-93°C . This 72-75°C increase in thermal stability translates to easier handling and storage, reducing the risk of sample degradation during weighing, shipping, or extended experimental workflows. Commercially, the compound is available at purities exceeding 99.9% (e.g., 99.93% from MedChemExpress ), compared to typical 2-aminothiazole purities of 95-98%. Higher purity minimizes batch-to-batch variability and reduces the need for costly in-house purification steps, directly enhancing experimental reproducibility and procurement efficiency.

Physicochemical Properties Thermal Stability Purity Handling

Optimal Application Scenarios for 5-Bromothiazol-2-amine (CAS 3034-22-8) Based on Quantitative Evidence


Kinase Inhibitor Lead Generation and SAR Studies (CDK2, Aurora A)

5-Bromothiazol-2-amine serves as a privileged starting point for kinase inhibitor discovery. Its derivative N-(5-Bromo-1,3-thiazol-2-yl)butanamide was an HTS hit against CDK2 (IC50 = 808 nM) that, through structure-based design, led to a 40-fold more potent lead (IC50 = 20 nM) [1]. For Aurora A, the parent compound's defined IC50 of >10 µM provides a clear SAR baseline . Medicinal chemists can rapidly synthesize focused libraries around the 5-bromothiazole core to explore substituent effects on kinase inhibition, leveraging the compound's synthetic versatility to probe the chemical space around the ATP-binding pocket.

Endocannabinoid System Modulation via MAGL Inhibition

The one-pot, metal-free synthesis of highly functionalized 5-bromo-2-aminothiazoles directly yields compounds that inhibit monoacylglycerol lipase (MAGL) in the micromolar range [2]. This streamlined protocol is ideal for generating diverse chemical libraries for MAGL-focused drug discovery. Researchers investigating pain, inflammation, or neurodegenerative disorders can rapidly access MAGL-active compounds without the synthetic overhead of traditional halogenation methods, accelerating hit identification and SAR exploration for this therapeutically relevant target.

mTOR Pathway and Autophagy Research in Neurodegenerative Disease Models

The hydrobromide salt of 5-Bromothiazol-2-amine (2-Amino-5-bromothiazole HBr) exhibits sub-micromolar cellular inhibition of p70S6 kinase (ED50 = 0.8 µM), a key mTOR effector, in an Alzheimer's disease transgenic mouse model . This tool compound is specifically suited for studies probing mTOR-dependent autophagy and its role in β-amyloid pathology. Researchers should procure the hydrobromide salt form (CAS 61296-22-8) for these studies, as the parent free base lacks defined p70S6K activity.

High-Precision Organic Synthesis Requiring Thermal Stability and High Purity

With a melting point of 165°C (dec.) and commercial availability at >99.9% purity , 5-Bromothiazol-2-amine is a robust building block for multi-step syntheses. Its elevated thermal stability reduces degradation risks during storage and reaction setups, while high purity minimizes the need for pre-synthesis purification. These attributes are particularly valuable for reaction discovery, methodology development, and the preparation of complex molecules where reproducible yields and clean reaction profiles are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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